4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core. Key structural features include:
- 1-{[3-(Trifluoromethyl)benzyl]thio} group: The trifluoromethyl (CF₃) group improves metabolic stability and electron-withdrawing effects, while the thioether linkage may influence receptor binding kinetics.
Triazoloquinazolinones are primarily studied for H₁-antihistaminic activity, with modifications to the substituents modulating potency, selectivity, and side-effect profiles .
Properties
Molecular Formula |
C24H16F4N4OS |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H16F4N4OS/c25-18-10-8-15(9-11-18)13-31-21(33)19-6-1-2-7-20(19)32-22(31)29-30-23(32)34-14-16-4-3-5-17(12-16)24(26,27)28/h1-12H,13-14H2 |
InChI Key |
JLKSNNSLCNVVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)C(F)(F)F)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorobenzyl chloride and 3-(trifluoromethyl)benzyl thiol. These intermediates undergo nucleophilic substitution reactions to form the desired compound. The reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce triazoloquinazoline derivatives with altered functional groups.
Scientific Research Applications
Research indicates that 4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exhibits a range of pharmacological properties:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, thio-substituted triazoles have demonstrated effectiveness against various microbial strains .
- Antihistaminic Effects : Related compounds have been evaluated for their ability to inhibit bronchospasm induced by histamine, suggesting potential applications in treating allergic reactions .
Case Studies
Several case studies have documented the synthesis and evaluation of this compound and its analogs:
- Antimicrobial Screening : A study focused on synthesizing a series of triazoloquinazolinones evaluated their antibacterial activity against common pathogens. Modifications in substituents were found to significantly influence their efficacy .
- Pharmacological Evaluation : Another investigation assessed the antihistaminic properties of triazoloquinazolinones. The results indicated that structural variations could enhance protective effects against histamine-induced bronchospasm .
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
The table below compares the target compound with structurally related triazoloquinazolinones and quinazolinones:
Key Observations:
- Potency : The 2-methoxyphenyl substitution (Compound 5, ) achieves near-standard efficacy (68.67% vs. chlorpheniramine’s 71%) with minimal sedation, highlighting the role of electron-donating groups in balancing activity and side effects .
- Trifluoromethyl Impact : The CF₃ group in the target compound may enhance receptor binding affinity due to its hydrophobic and electronegative properties, as seen in other CF₃-containing antihistamines .
- Thioether vs. Methyl : Substitution at position 1 with thioether (target compound) instead of methyl (Compound 5) could alter metabolic stability and duration of action.
Structure-Activity Relationships (SAR)
- Position 4 : Aromatic substitutions (e.g., 4-fluorobenzyl, 2-methoxyphenyl) are critical for H₁ receptor interaction. Fluorine atoms improve bioavailability via enhanced lipophilicity .
- Position 1 : Thioether linkages (e.g., [3-(CF₃)benzyl]thio) may prolong action by resisting oxidative metabolism compared to alkyl groups .
Biological Activity
The compound 4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is part of a class of compounds known for their diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.40 g/mol. The compound features a triazoloquinazolinone core structure that is modified with fluorinated benzyl groups, which may enhance its lipophilicity and biological activity.
Antihistaminic Activity
Research has indicated that compounds within the triazoloquinazolinone class exhibit significant H1-antihistaminic activity . One study demonstrated that related compounds provided protection against histamine-induced bronchospasm in guinea pigs, indicating potential use in treating allergic reactions and asthma . The structure-activity relationship suggests that modifications to the benzyl groups can enhance efficacy and reduce sedation compared to standard antihistamines like chlorpheniramine maleate.
Antimicrobial Activity
In vitro studies have shown that derivatives of triazoloquinazolinones possess antimicrobial properties . For example, certain analogs demonstrated effectiveness against various bacterial strains, indicating potential as antibacterial agents. The presence of the trifluoromethyl group appears to contribute positively to the antimicrobial potency .
Anticancer Potential
The anticancer activity of triazoloquinazolinones has been explored in several studies. Compounds have been evaluated for their cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). Some derivatives exhibited IC50 values in the micromolar range, suggesting they can inhibit cancer cell proliferation effectively . The mechanism may involve inducing apoptosis or disrupting cellular signaling pathways critical for tumor growth.
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Interaction : The compound may interact with histamine receptors and other cellular targets.
- Enzyme Inhibition : It may inhibit enzymes involved in histamine metabolism or cancer cell proliferation.
- Cell Membrane Permeability : The fluorinated groups enhance membrane permeability, facilitating interaction with intracellular targets.
Study 1: H1-Antihistaminic Activity
A series of triazoloquinazolinones were tested for their ability to protect against histamine-induced bronchospasm in guinea pigs. The most active compound showed 76% protection compared to 71% for chlorpheniramine maleate, with significantly lower sedation effects (7% vs. 30%) observed in treated animals .
Study 2: Antimicrobial Screening
In a comparative study of various substituted quinazolines, derivatives were screened against common bacterial pathogens. Notably, some compounds demonstrated superior activity compared to standard antibiotics, highlighting their potential as novel antimicrobial agents .
Study 3: Anticancer Efficacy
Compounds from the triazoloquinazolinone series were tested against several cancer cell lines. One derivative showed an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells, indicating promising anticancer properties that warrant further investigation into their mechanisms of action and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
